7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazol-6-ol
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Overview
Description
7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazol-6-ol is a heterocyclic compound that features a fused ring system combining elements of oxadiazole and carbazole
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazol-6-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a carbazole derivative with a nitrile oxide, leading to the formation of the oxadiazole ring fused to the carbazole core .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors and other scalable techniques to ensure consistent yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also be performed, especially targeting the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazol-6-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazol-6-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 7,8,9,10-Tetrahydro-6H-azepino[1,2-a]indoles
- 4-oxo-2,3-dihydro-1H-[1,4]diazepino[1,7-a]indoles
- 1,2,4,5-tetrahydro-[1,4]oxazepino[4,5-a]indoles
Comparison: Compared to these similar compounds, 7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazol-6-ol is unique due to the presence of the oxadiazole ring fused to the carbazole coreFor example, the oxadiazole ring can enhance the compound’s ability to participate in specific chemical reactions and interact with biological targets .
Properties
IUPAC Name |
6-hydroxy-7,8,9,10-tetrahydro-[1,2,5]oxadiazolo[3,4-c]carbazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-15-9-4-2-1-3-7(9)11-10(15)6-5-8-12(11)14-17-13-8/h5-6,16H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEZSSSRORSGPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2O)C=CC4=NON=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350115 |
Source
|
Record name | 7,8,9,10-Tetrahydro-6H-1,2,5-oxadiazolo[3,4-c]carbazol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164356-02-9 |
Source
|
Record name | 7,8,9,10-Tetrahydro-6H-1,2,5-oxadiazolo[3,4-c]carbazol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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